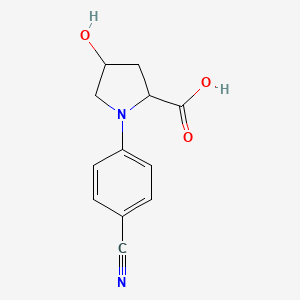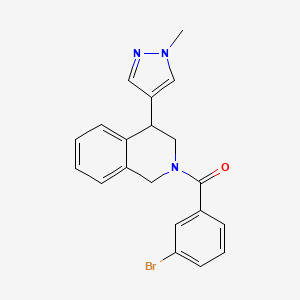
(3-bromophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-bromophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C20H18BrN3O and its molecular weight is 396.288. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Functionalization
The synthesis and functionalization of complex organic molecules are fundamental aspects of chemical research, providing insights into the reactivity and potential applications of novel compounds. For instance, Belyaeva et al. (2018) discussed the simultaneous double C2/C3 functionalization of the quinoline molecule, a method that could potentially be applied to the synthesis or modification of the compound (Belyaeva, Nikitina, Afonin, & Trofimov, 2018). Such methodologies highlight the diverse synthetic routes available for complex organic molecules, possibly including the target compound.
Antioxidant Properties
Research on the antioxidant properties of organic compounds is crucial for understanding their potential in mitigating oxidative stress-related damage. Çetinkaya, Göçer, Menzek, & Gülçin (2012) synthesized derivatives of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone with bromine and evaluated their in vitro antioxidant activities, demonstrating the importance of phenolic structures in contributing to antioxidant capacity (Çetinkaya, Göçer, Menzek, & Gülçin, 2012). This research suggests that structurally related compounds, including those with bromophenyl groups, may also exhibit significant antioxidant activities.
Anti-inflammatory Activity
The evaluation of anti-inflammatory properties is another significant area of research for organic compounds. Arunkumar, Ilango, Manikandan, & Ramalakshmi (2009) synthesized novel pyrazole derivatives of gallic acid and assessed their in vivo anti-inflammatory activity, providing a template for investigating the biological activities of related compounds (Arunkumar, Ilango, Manikandan, & Ramalakshmi, 2009). Such studies underscore the potential for the compound to be explored for its anti-inflammatory properties.
Synthetic Pathways and Derivative Formation
The development of synthetic pathways and the formation of derivatives are essential for expanding the application and functionality of organic compounds. Orito, Miyazawa, Kanbayashi, Tokuda, & Suginome (1999) described the synthesis of phthalideisoquinoline and protoberberine alkaloids through palladium(0)-catalyzed carbonylation, illustrating the versatility of synthetic approaches in creating structurally complex and biologically active molecules (Orito, Miyazawa, Kanbayashi, Tokuda, & Suginome, 1999).
Propriétés
IUPAC Name |
(3-bromophenyl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O/c1-23-11-16(10-22-23)19-13-24(12-15-5-2-3-8-18(15)19)20(25)14-6-4-7-17(21)9-14/h2-11,19H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAOLTDVLWQKCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
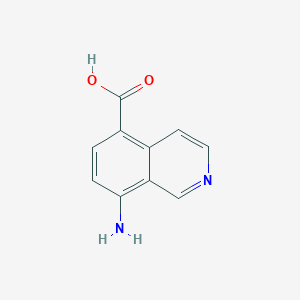
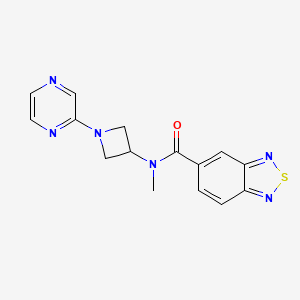

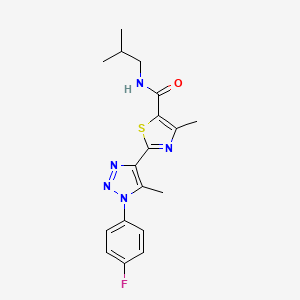
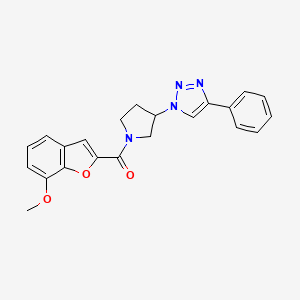
![5-[(2-chlorophenyl)methylsulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2835145.png)
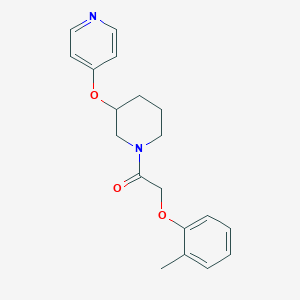
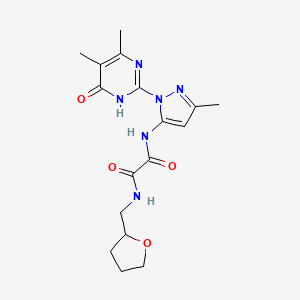

![N-butyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2835150.png)
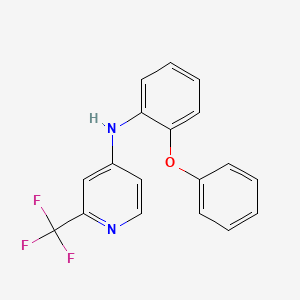
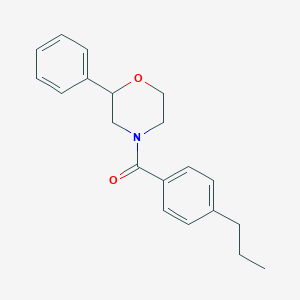
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2835159.png)
